molecular formula C14H20O B7993597 3'-tert-Butyl-2-methylpropiophenone CAS No. 1443342-30-0

3'-tert-Butyl-2-methylpropiophenone

Cat. No.: B7993597
CAS No.: 1443342-30-0
M. Wt: 204.31 g/mol
InChI Key: ZDGYAGHIKQTMPC-UHFFFAOYSA-N
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Description

3’-tert-Butyl-2-methylpropiophenone is an organic compound with the molecular formula C14H20O. It is a derivative of propiophenone, featuring a tert-butyl group and a methyl group attached to the phenyl ring. This compound is primarily used in scientific research and has various applications in organic synthesis and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-tert-Butyl-2-methylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride (such as 2-methylpropiophenone) and a tert-butylbenzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to yield the desired product .

Industrial Production Methods

Industrial production of 3’-tert-Butyl-2-methylpropiophenone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control .

Chemical Reactions Analysis

Types of Reactions

3’-tert-Butyl-2-methylpropiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’-tert-Butyl-2-methylpropiophenone is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 3’-tert-Butyl-2-methylpropiophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress responses or modulate signaling pathways related to cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-tert-Butyl-2-methylpropiophenone is unique due to the presence of both tert-butyl and methyl groups, which influence its chemical reactivity and physical properties. These substitutions enhance its stability and make it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-(3-tert-butylphenyl)-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-10(2)13(15)11-7-6-8-12(9-11)14(3,4)5/h6-10H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGYAGHIKQTMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC(=CC=C1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201209627
Record name 1-Propanone, 1-[3-(1,1-dimethylethyl)phenyl]-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201209627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443342-30-0
Record name 1-Propanone, 1-[3-(1,1-dimethylethyl)phenyl]-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443342-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 1-[3-(1,1-dimethylethyl)phenyl]-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201209627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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